

# An In-depth Technical Guide to the Preparation of 1-Cyanobenzotriazole from Benzotriazole

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## Compound of Interest

Compound Name: 1-Cyanobenzotriazole

Cat. No.: B098145

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This technical guide provides a comprehensive overview of the synthesis of **1-cyanobenzotriazole**, a versatile cyanating agent, from its precursor, benzotriazole. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data in a structured format.

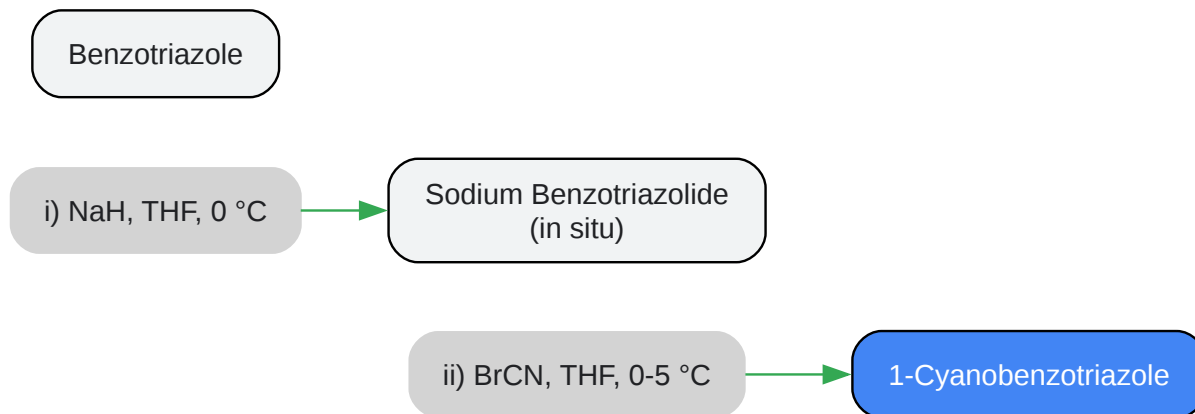
## Introduction

**1-Cyanobenzotriazole** (also known as 1H-benzotriazole-1-carbonitrile) is a stable, non-volatile, and crystalline solid that serves as an effective electrophilic cyanating agent.<sup>[1]</sup> It is utilized in organic synthesis to introduce the cyano group into a variety of molecules, including the formation of  $\alpha$ -cyano-sulfones, -ketones, -alkanecarboxylate esters, and other functionalized nitriles.<sup>[1][2]</sup> Its ease of handling and high reactivity make it a valuable reagent in the development of novel chemical entities, particularly within the pharmaceutical and agrochemical industries. This guide details a high-yield, straightforward preparation of **1-cyanobenzotriazole** from benzotriazole.

## Synthetic Pathway

The synthesis of **1-cyanobenzotriazole** from benzotriazole is typically achieved through a two-step, one-pot reaction. The process involves the deprotonation of benzotriazole to form the sodium salt, followed by quenching with a cyanating agent, most commonly cyanogen bromide.

First, benzotriazole is treated with a strong base, such as sodium hydride, to form the sodium benzotriazolide salt in situ. This intermediate is then reacted with cyanogen bromide to yield **1-cyanobenzotriazole**. The use of the sodium salt of benzotriazole allows for the formation of the pure **1-cyanobenzotriazole** product after a simple filtration and evaporation of the solvent. [\[1\]](#)[\[2\]](#)



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Caption: Synthetic pathway for **1-cyanobenzotriazole**.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **1-cyanobenzotriazole**.

Parameter	Value
Yield	92% <a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	73-76 °C <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>4</sub> <a href="#">[3]</a>
Molecular Weight	144.13 g/mol <a href="#">[3]</a>
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 8.23 (d, J = 8.4 Hz, 1H), 7.76–7.87 (m, 2H), 7.58–7.68 (m, 1H) <a href="#">[1]</a> <a href="#">[2]</a>
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ 143.3, 132.7, 131.6, 126.8, 121.4, 109.5, 103.7 <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless powder <a href="#">[2]</a> or colorless needles <a href="#">[3]</a>

## Experimental Protocol

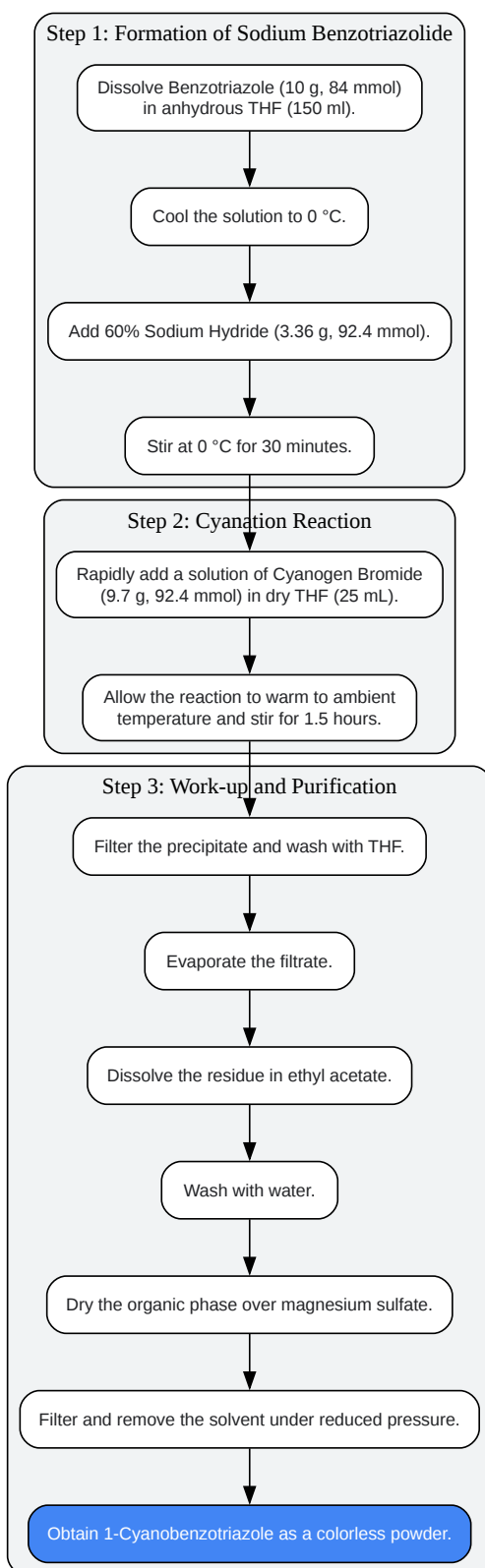
This section provides a detailed experimental procedure for the synthesis of **1-cyanobenzotriazole**.[\[2\]](#)

Materials and Equipment:

- Benzotriazole
- Sodium hydride (60% dispersion in mineral oil)
- Cyanogen bromide
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate
- Magnesium sulfate
- Round-bottom flask
- Magnetic stirrer

- Ice bath
- Nitrogen atmosphere setup
- Filtration apparatus
- Rotary evaporator

Procedure:



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Caption: Experimental workflow for the synthesis.

- Preparation of Sodium Benzotriazolidine:
  - In a round-bottom flask under a nitrogen atmosphere, dissolve 10 g (84 mmol) of benzotriazole in 150 ml of anhydrous THF.[2]
  - Cool the solution to 0 °C using an ice bath.[2]
  - Carefully add 3.36 g (92.4 mmol) of 60% sodium hydride to the cooled solution.[2]
  - Stir the mixture at 0 °C for 30 minutes.[2]
- Cyanation Reaction:
  - To the vigorously stirred solution of sodium benzotriazolidine, rapidly add a solution of 9.7 g (92.4 mmol) of cyanogen bromide in 25 mL of dry THF.[2]
  - Remove the ice bath and allow the reaction mixture to warm to ambient temperature.[2]
  - Continue stirring for 1.5 hours.[2]
- Work-up and Purification:
  - Filter the resulting precipitate and wash it with THF.[2]
  - Collect the filtrate and evaporate the solvent under reduced pressure.[2]
  - Dissolve the residue in ethyl acetate and wash with water.[2]
  - Dry the organic phase over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield **1-cyanobenzotriazole** as a colorless powder.[2]

## Safety Considerations

- Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere.
- Cyanogen Bromide: Highly toxic and corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety

glasses, lab coat) must be worn.

- Tetrahydrofuran (THF): Can form explosive peroxides. Use freshly distilled THF from a reliable source.

This guide provides a foundational understanding and practical protocol for the synthesis of **1-cyanobenzotriazole**. Researchers should always consult relevant safety data sheets and adhere to standard laboratory safety practices when performing these procedures.

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